3-(piperidin-3-yl)-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1515044-96-8 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation Conditions
The halogenation of 4-nitropyrazole occurs in concentrated hydrochloric acid (31–38% HCl) at 20–60°C. Higher HCl concentrations (e.g., 37%) enhance selectivity for the 3-chloro isomer by stabilizing intermediates and minimizing side reactions. The reaction typically employs an alcoholic solvent (e.g., ethanol or isopropanol) at a 1:9 v/v ratio with HCl to improve solubility while maintaining acidity.
Catalytic Reduction
Following halogenation, the nitro group is reduced to an amine using hydrogen gas (100–8,700 kPa) in the presence of transition metal catalysts. Key systems include:
| Catalyst | HCl Concentration | Temperature | Pressure | Yield | Selectivity |
|---|---|---|---|---|---|
| 5% Pd/Al₂O₃ | 37% | 30–40°C | 90 psig | 58% | Moderate |
| 5% Pt/C | 37% | 30°C | 90 psig | 96.8% | >95% |
Data adapted from US10233155B2.
Platinum on carbon (Pt/C) outperforms palladium-based catalysts by accelerating hydrogen uptake and reducing reaction times. For example, Pt/C achieves 96.8% yield under 90 psig H₂ at 30°C, whereas Pd/Al₂O₃ yields only 58% under similar conditions. The superior activity of Pt/C is attributed to enhanced surface area and electronic interactions with the substrate.
Purification and Characterization
Chromatographic Purification
Crude products are often purified using alumina column chromatography with chloroform-methanol (9:1) eluents. This step removes unreacted starting materials and byproducts like 4-chloro-1H-pyrazol-3-amine, which forms under suboptimal halogenation conditions.
Analytical Validation
1H NMR and HPLC are critical for assessing purity and regioselectivity. For example, the ratio of 3-chloro-1H-pyrazol-4-amine to its 4-chloro isomer is determined via 1H NMR chemical shifts: the 3-chloro isomer exhibits a singlet at δ 7.85 ppm for the pyrazole C5-H, while the 4-chloro isomer shows a doublet at δ 8.10 ppm.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(piperidin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and properties of 3-(piperidin-3-yl)-1H-pyrazol-4-amine and its analogs:
Key Observations :
- Substituent Effects :
- Piperidine vs. Aromatic Groups : The piperidine substituent (as in the target compound) enhances solubility and conformational flexibility compared to rigid aromatic groups like phenyl or benzyl (e.g., 3-(4-Chlorophenyl)-1H-pyrazol-4-amine) .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups (e.g., ) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
Q & A
Q. What are the common synthetic routes for 3-(piperidin-3-yl)-1H-pyrazol-4-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the alkylation or condensation of pyrazole precursors. For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide) are employed to introduce the piperidine moiety . Key considerations include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Temperature control : Reactions often proceed at 35–60°C to balance yield and side-product formation .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating polar intermediates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR provide detailed structural confirmation, especially for distinguishing piperidine and pyrazole protons (e.g., δ 3.24 ppm for NH groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like NH stretches (~3298 cm) and aromatic C-H bonds .
Q. How can researchers design initial biological assays to evaluate its therapeutic potential?
- In vitro screening : Use kinase inhibition assays or receptor-binding studies (e.g., GPCRs) due to structural similarities to known bioactive pyrazole derivatives .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assays) to identify preliminary efficacy .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing chiral derivatives be addressed?
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-configured precursors) during piperidine ring formation .
- Asymmetric catalysis : Employ palladium or ruthenium catalysts to control stereochemistry during coupling steps .
- Circular Dichroism (CD) : Validate enantiomeric purity post-synthesis .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., BTK kinase for cancer therapy) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Assess binding kinetics and conformational flexibility in aqueous environments .
Q. How should researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare datasets across studies (e.g., IC values in kinase assays) to identify outliers .
- Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophoric motifs .
- Dose-response curves : Validate activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines) .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 6 hours) while maintaining >90% yield .
- Flow chemistry : Enhances scalability and minimizes intermediate degradation .
Q. How can researchers troubleshoot purification issues with polar intermediates?
- Ion-exchange chromatography : Separate charged species using resins like Dowex® .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
